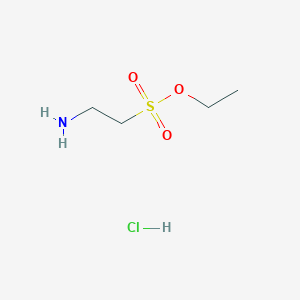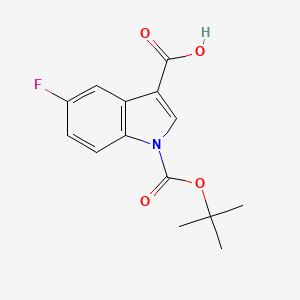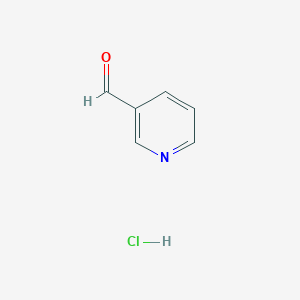
Ethyl2-aminoethane-1-sulfonatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-aminoethane-1-sulfonatehydrochloride is a chemical compound with the molecular formula C4H11NO3S·HCl. It is a derivative of ethane sulfonic acid, where an ethyl group is attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-aminoethane-1-sulfonatehydrochloride typically involves the reaction of ethylamine with ethane sulfonic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
[ \text{C2H5NH2} + \text{C2H5SO3H} \rightarrow \text{C4H11NO3S} \cdot \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted ethane compounds.
Aplicaciones Científicas De Investigación
Ethyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl2-aminoethane-1-sulfonatehydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.
Comparación Con Compuestos Similares
Ethyl2-aminoethane-1-sulfonatehydrochloride can be compared with similar compounds such as:
Taurine: Taurine is an amino sulfonic acid with similar structural features but different functional properties.
Ethylamine: Ethylamine is a simpler amine derivative with fewer functional groups.
Ethane sulfonic acid: This compound is the parent sulfonic acid from which this compound is derived.
The uniqueness of this compound lies in its combination of an ethyl group and a sulfonate group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C4H12ClNO3S |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
ethyl 2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C4H11NO3S.ClH/c1-2-8-9(6,7)4-3-5;/h2-5H2,1H3;1H |
Clave InChI |
ZNUQKZIGUGMJNW-UHFFFAOYSA-N |
SMILES canónico |
CCOS(=O)(=O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

